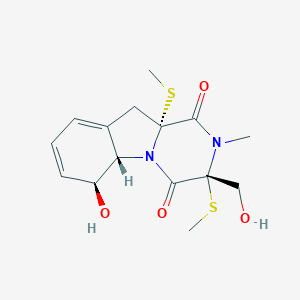
Strobilurin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strobilurin E is a synthetic fungicide that belongs to the strobilurin class of chemicals. It is widely used in agriculture to control fungal diseases in crops such as wheat, rice, and soybean. This compound has gained popularity due to its broad-spectrum activity against various fungal pathogens and its low toxicity to non-target organisms.
Wirkmechanismus
Strobilurin E acts by inhibiting the electron transport chain in the mitochondria of fungal cells. This leads to a disruption in the production of ATP, which is essential for fungal growth and survival. This compound also induces the production of reactive oxygen species, which further damages the fungal cells.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes of fungal cells. It disrupts the production of ergosterol, which is an essential component of the fungal cell membrane. This compound also alters the expression of genes involved in stress response and metabolism in fungal cells.
Vorteile Und Einschränkungen Für Laborexperimente
Strobilurin E has several advantages for lab experiments. It is easy to handle, has a long shelf life, and is stable under different environmental conditions. This compound is also relatively inexpensive compared to other fungicides. However, this compound has some limitations for lab experiments. It is not effective against all fungal pathogens, and its mode of action may vary depending on the fungal species.
Zukünftige Richtungen
There are several future directions for research on Strobilurin E. One area of research is the development of new formulations of this compound that can improve its efficacy and reduce its environmental impact. Another area of research is the identification of new targets for this compound that can enhance its antifungal activity. Furthermore, the use of this compound in combination with other fungicides or biocontrol agents can be explored to improve disease management in crops.
Conclusion:
In conclusion, this compound is a promising fungicide that has gained popularity in agriculture due to its broad-spectrum activity against fungal pathogens. The synthesis of this compound is a complex process that requires expertise in organic chemistry. This compound acts by inhibiting the electron transport chain in the mitochondria of fungal cells, leading to a disruption in the production of ATP. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound that can improve its efficacy and reduce its environmental impact.
Synthesemethoden
The synthesis of Strobilurin E involves the reaction of a substituted aniline with a substituted acrylate in the presence of a catalyst. The reaction proceeds via a Michael addition followed by an intramolecular cyclization to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Strobilurin E has been extensively studied for its antifungal activity and its potential use in agriculture. Several studies have shown that this compound is effective in controlling fungal diseases such as powdery mildew, rust, and leaf spot in crops. The use of this compound has also been shown to increase crop yield and quality.
Eigenschaften
CAS-Nummer |
126572-77-8 |
|---|---|
Molekularformel |
C26H32O7 |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
methyl (2E,3Z,5E)-6-[(2R,4S)-5,5-dimethyl-2-(2-methylprop-1-enyl)spiro[1,3-dioxolane-4,3'-2H-1,4-benzodioxine]-6'-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate |
InChI |
InChI=1S/C26H32O7/c1-17(2)13-23-32-25(4,5)26(33-23)16-30-21-12-11-19(14-22(21)31-26)10-8-9-18(3)20(15-28-6)24(27)29-7/h8-15,23H,16H2,1-7H3/b10-8+,18-9-,20-15+/t23-,26+/m1/s1 |
InChI-Schlüssel |
UKZBFRLDRGPOEJ-JZMZRJBLSA-N |
Isomerische SMILES |
CC(=C[C@H]1O[C@@]2(COC3=C(O2)C=C(C=C3)/C=C/C=C(/C)\C(=C/OC)\C(=O)OC)C(O1)(C)C)C |
SMILES |
CC(=CC1OC(C2(O1)COC3=C(O2)C=C(C=C3)C=CC=C(C)C(=COC)C(=O)OC)(C)C)C |
Kanonische SMILES |
CC(=CC1OC(C2(O1)COC3=C(O2)C=C(C=C3)C=CC=C(C)C(=COC)C(=O)OC)(C)C)C |
Synonyme |
Strobilurin E |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




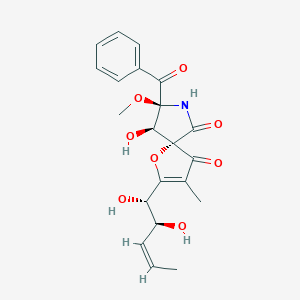
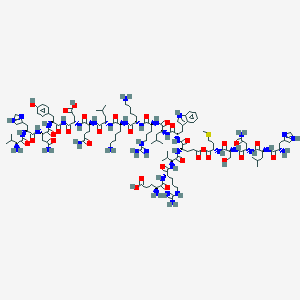

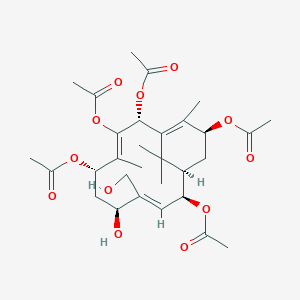
![4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde](/img/structure/B161248.png)

![1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B161250.png)

![2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B161253.png)
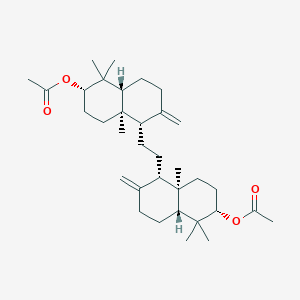
![2-(Pyrazin-2-yl)benzo[d]thiazole](/img/structure/B161255.png)

